![molecular formula C12H14OS2 B14418784 2-(2-Methyl-[1,3]dithiolan-2-yl)-1-phenylethanone CAS No. 83075-05-2](/img/structure/B14418784.png)
2-(2-Methyl-[1,3]dithiolan-2-yl)-1-phenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methyl-[1,3]dithiolan-2-yl)-1-phenylethanone is an organic compound that features a phenyl group attached to an ethanone moiety, which is further substituted with a 2-methyl-1,3-dithiolan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-[1,3]dithiolan-2-yl)-1-phenylethanone typically involves the reaction of a phenyl ethanone derivative with a dithiolane compound. One common method involves the use of 1,2-ethanedithiol and a phenyl ethanone derivative in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under mild conditions, often at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of recyclable catalysts and green chemistry principles can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methyl-[1,3]dithiolan-2-yl)-1-phenylethanone can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the dithiolane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as alkyl halides, amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted dithiolane derivatives.
Aplicaciones Científicas De Investigación
2-(2-Methyl-[1,3]dithiolan-2-yl)-1-phenylethanone has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(2-Methyl-[1,3]dithiolan-2-yl)-1-phenylethanone involves its interaction with various molecular targets. The dithiolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological activities .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dithiolane: A similar compound with a dithiolane ring but without the phenyl ethanone moiety.
1,3-Dithiane: Another related compound with a six-membered ring containing two sulfur atoms.
Uniqueness
2-(2-Methyl-[1,3]dithiolan-2-yl)-1-phenylethanone is unique due to the presence of both the phenyl ethanone and dithiolane moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
83075-05-2 |
|---|---|
Fórmula molecular |
C12H14OS2 |
Peso molecular |
238.4 g/mol |
Nombre IUPAC |
2-(2-methyl-1,3-dithiolan-2-yl)-1-phenylethanone |
InChI |
InChI=1S/C12H14OS2/c1-12(14-7-8-15-12)9-11(13)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
Clave InChI |
XIDQUTSKKIKAMK-UHFFFAOYSA-N |
SMILES canónico |
CC1(SCCS1)CC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



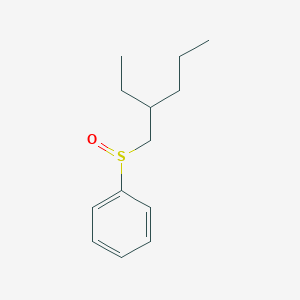
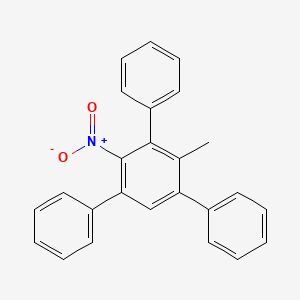
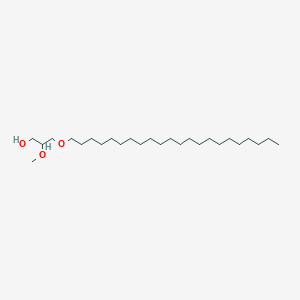
![Methyl [3-chloro-4-(4-propoxyphenoxy)phenyl]carbamate](/img/structure/B14418727.png)
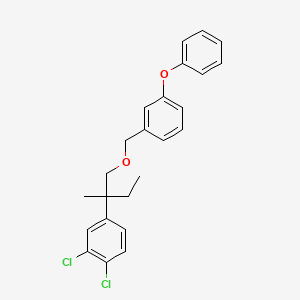
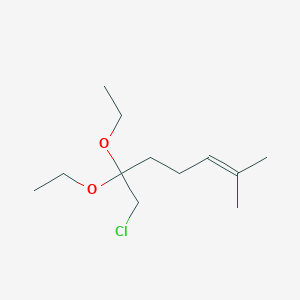
![N,N-Bis(2-chloroethyl)-4-{(E)-[(naphthalen-2-yl)imino]methyl}aniline](/img/structure/B14418734.png)
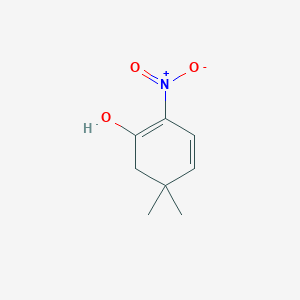

![4-[2-Ethyl-1-(4-fluorophenyl)but-1-en-1-yl]phenyl acetate](/img/structure/B14418762.png)

![1,4-Diazabicyclo[2.2.2]octane;trichloroplatinum](/img/structure/B14418764.png)
![2-[2-(Methylsulfanyl)-4-oxoazetidin-1-yl]benzoic acid](/img/structure/B14418770.png)
